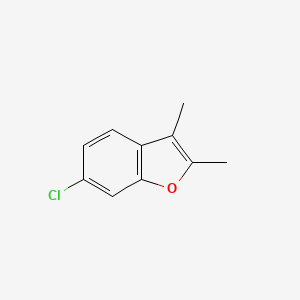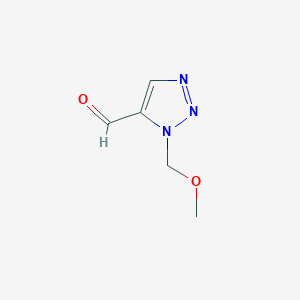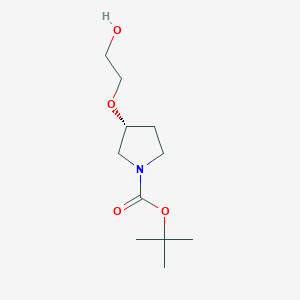
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile is an organic compound that features a boronic ester group and a nitrile group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile typically involves the following steps:
Formation of the Boronic Ester Group: The boronic ester group can be introduced through a borylation reaction using pinacolborane (HBpin) in the presence of a palladium catalyst.
Nitrile Group Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the naphthalene ring is replaced by a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in an organic solvent like toluene.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted naphthalenes.
科学的研究の応用
Chemistry
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules through cross-coupling reactions.
Biology
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine
Drug Development: The compound’s ability to form stable boronic acid derivatives makes it a candidate for drug development, particularly in the design of enzyme inhibitors.
Industry
作用機序
The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the boronic ester and nitrile groups. The boronic ester group can interact with diols and other nucleophiles, while the nitrile group can undergo nucleophilic addition reactions .
類似化合物との比較
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one: Another boronic ester compound with different functional groups and applications.
Uniqueness
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile is unique due to the combination of the boronic ester and nitrile groups on a naphthalene ring, which provides distinct reactivity and potential for diverse applications in organic synthesis and materials science .
特性
分子式 |
C17H20BNO2 |
|---|---|
分子量 |
281.2 g/mol |
IUPAC名 |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-8-7-13-9-12(11-19)5-6-14(13)10-15/h5-6,9-10H,7-8H2,1-4H3 |
InChIキー |
JAFSNFZZMRBHMB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC2)C=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



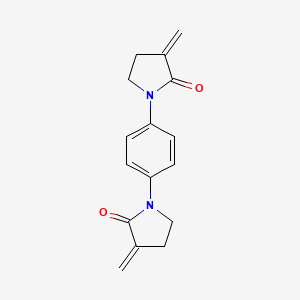

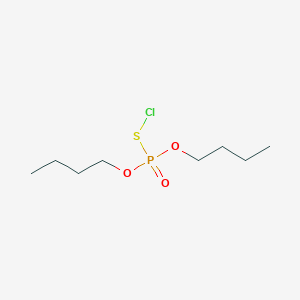
![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
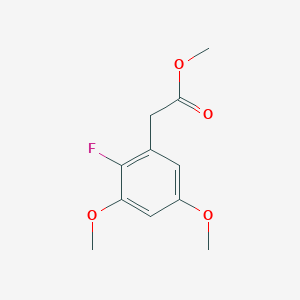
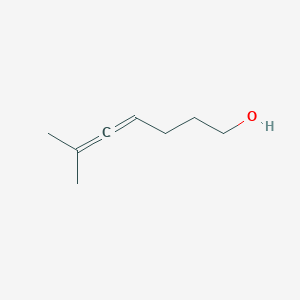
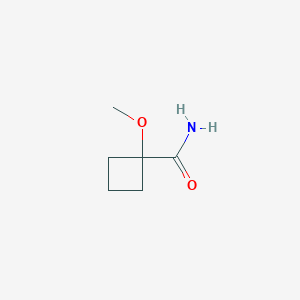
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)
